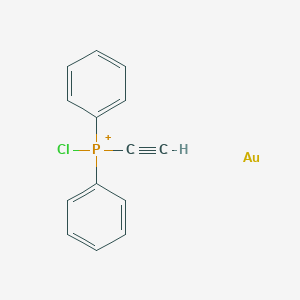
chloro-ethynyl-diphenylphosphanium;gold
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro-ethynyl-diphenylphosphanium;gold is a coordination complex that features a gold atom bonded to a chloro-ethynyl-diphenylphosphanium ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chloro-ethynyl-diphenylphosphanium;gold typically involves the reaction of gold precursors with chloro-ethynyl-diphenylphosphanium ligands. One common method is the reaction of gold chloride with chloro-ethynyl-diphenylphosphanium in an appropriate solvent under controlled conditions. The reaction is usually carried out at room temperature and may require the presence of a base to facilitate the formation of the desired complex .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro-ethynyl-diphenylphosphanium;gold can undergo various types of chemical reactions, including:
Oxidation: The gold center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different gold species.
Substitution: Ligands attached to the gold center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like ethanol or dichloromethane at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield gold(III) complexes, while reduction reactions can produce gold nanoparticles or other gold(I) species .
Wissenschaftliche Forschungsanwendungen
Chloro-ethynyl-diphenylphosphanium;gold has several scientific research applications:
Wirkmechanismus
The mechanism of action of chloro-ethynyl-diphenylphosphanium;gold involves its interaction with various molecular targets. The gold center can form strong bonds with sulfur and nitrogen atoms in biomolecules, leading to the inhibition of enzymes and disruption of cellular processes. This interaction can induce oxidative stress and apoptosis in cancer cells, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloro(triphenylphosphine)gold(I): Another gold-phosphine complex with similar catalytic properties.
Gold nanoparticles: Used in similar applications but differ in their physical form and specific reactivity.
Uniqueness
Chloro-ethynyl-diphenylphosphanium;gold is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic and biological applications compared to other gold complexes .
Eigenschaften
CAS-Nummer |
148696-06-4 |
|---|---|
Molekularformel |
C14H11AuClP+ |
Molekulargewicht |
442.63 g/mol |
IUPAC-Name |
chloro-ethynyl-diphenylphosphanium;gold |
InChI |
InChI=1S/C14H11ClP.Au/c1-2-16(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h1,3-12H;/q+1; |
InChI-Schlüssel |
ZDGMIBFBISGBMF-UHFFFAOYSA-N |
Kanonische SMILES |
C#C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)Cl.[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


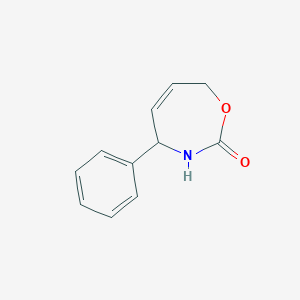
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562869.png)
![5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene](/img/structure/B12562876.png)
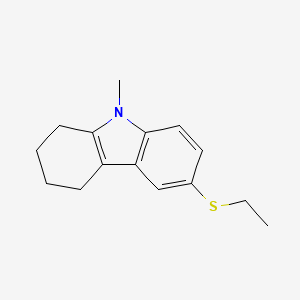
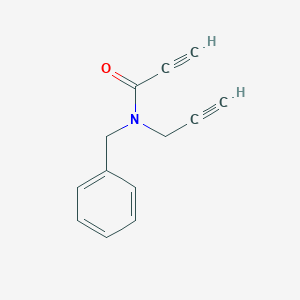
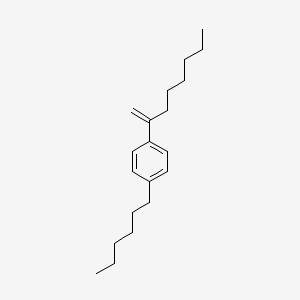

![Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]-](/img/structure/B12562910.png)
![4-Methyl-N-[2-(3-phenylprop-2-en-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B12562916.png)
![N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide](/img/structure/B12562922.png)

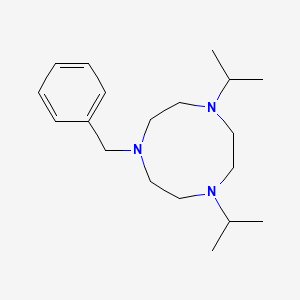
![1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]-](/img/structure/B12562935.png)

